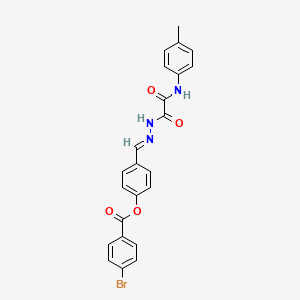![molecular formula C27H27N3O2S2 B12023644 N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023644.png)
N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 2-ethylphenyl and 4-methylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using halogenating agents or nucleophiles.
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Sodium borohydride, lithium aluminum hydride.
- Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- Ethyl acetoacetate: Used in organic synthesis as a building block .
- Ethyl 3-(furan-2-yl)propionate: Utilized in the food industry as a flavoring agent .
Uniqueness: N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its benzothieno[2,3-d]pyrimidine core, which imparts specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or ethyl 3-(furan-2-yl)propionate.
Propriétés
Formule moléculaire |
C27H27N3O2S2 |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O2S2/c1-3-18-8-4-6-10-21(18)28-23(31)16-33-27-29-25-24(20-9-5-7-11-22(20)34-25)26(32)30(27)19-14-12-17(2)13-15-19/h4,6,8,10,12-15H,3,5,7,9,11,16H2,1-2H3,(H,28,31) |
Clé InChI |
LIPSOCCSUHYUMW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4-methylphenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023565.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023571.png)

![(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023587.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023602.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023607.png)
![3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023614.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)

![3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12023662.png)
![N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12023667.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12023671.png)
